molecular formula C15H23NO3 B5172408 4-butoxy-N-(3-methoxypropyl)benzamide

4-butoxy-N-(3-methoxypropyl)benzamide

Cat. No.: B5172408
M. Wt: 265.35 g/mol
InChI Key: ZZMFCBPXPUZCHN-UHFFFAOYSA-N
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Description

4-butoxy-N-(3-methoxypropyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a butoxy group attached to the benzene ring and a methoxypropyl group attached to the nitrogen atom of the amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-(3-methoxypropyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butoxybenzoic acid and 3-methoxypropylamine as the primary starting materials.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-butoxybenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Amide Bond Formation: The activated carboxylic acid reacts with 3-methoxypropylamine to form the amide bond, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, and the purification processes are scaled up to handle larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives of the benzene ring.

Scientific Research Applications

4-butoxy-N-(3-methoxypropyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-N-(3-ethoxypropyl)benzamide
  • 4-butoxy-N-(3-methoxyethyl)benzamide
  • 4-butoxy-N-(3-methoxybutyl)benzamide

Uniqueness

4-butoxy-N-(3-methoxypropyl)benzamide is unique due to the specific combination of the butoxy and methoxypropyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-butoxy-N-(3-methoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-4-12-19-14-8-6-13(7-9-14)15(17)16-10-5-11-18-2/h6-9H,3-5,10-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFCBPXPUZCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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